2-Bromo-4-methylfuran
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Overview
Description
2-Bromo-4-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the second position and a methyl group at the fourth position makes this compound unique and valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylfuran can be synthesized through several methods. One common approach involves the bromination of 4-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methylfuran, followed by maintaining the mixture in a reactor for a specific period to achieve full reaction. The reaction solution is then separated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Lithiation: Typically involves the use of strong bases like n-butyllithium under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.
Trisubstituted Furans: Products formed from lithiation and subsequent reactions with electrophiles.
Scientific Research Applications
2-Bromo-4-methylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylfuran largely depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and addition reactions. The furan ring’s aromatic nature also plays a crucial role in its reactivity, allowing it to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
2-Bromo-5-methylfuran: Similar in structure but with the bromine atom at the fifth position.
2-Methylfuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Methylfuran: Lacks the bromine atom, used as a starting material for synthesizing 2-Bromo-4-methylfuran.
Uniqueness: this compound’s unique combination of a bromine atom and a methyl group on the furan ring makes it particularly valuable for specific synthetic applications. Its reactivity and ability to form various substituted products distinguish it from its analogs .
Properties
Molecular Formula |
C5H5BrO |
---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
2-bromo-4-methylfuran |
InChI |
InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3 |
InChI Key |
DFVQFHIWZDGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)Br |
Origin of Product |
United States |
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